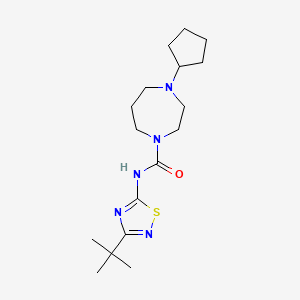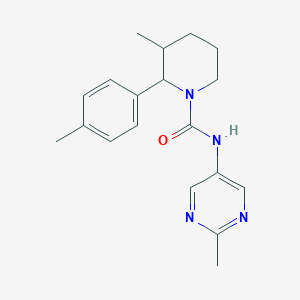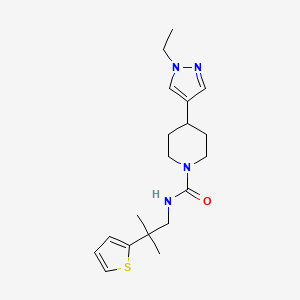
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the diazepane ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparaison Avec Des Composés Similaires
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
- N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide
- N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-5-azaspiro[3.5]nonan-8-amine
- 3-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3,9-diazabicyclo[4.2.1]nonane
These compounds share the thiadiazole ring but differ in the other functional groups and ring structures. The unique combination of the cyclopentyl group and the diazepane ring in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5OS/c1-17(2,3)14-18-15(24-20-14)19-16(23)22-10-6-9-21(11-12-22)13-7-4-5-8-13/h13H,4-12H2,1-3H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKSEZJNMPIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)N2CCCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753264.png)
![[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]-[4-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753268.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6753273.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
![8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone](/img/structure/B6753281.png)
![[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B6753284.png)
![(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753290.png)
![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B6753298.png)
![4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6753302.png)

![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide](/img/structure/B6753309.png)
![1-(1-Methyl-6-oxopiperidin-3-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B6753314.png)

![N-[(2-methylcyclohexyl)methyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide](/img/structure/B6753336.png)
